molecular formula C24H21Cl2N3O B11550991 (8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

(8E)-2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11550991
M. Wt: 438.3 g/mol
InChI Key: BBQAPMHDSMDJFE-LFIBNONCSA-N
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Description

(8E)-2-AMINO-4-(2-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYLIDENE]-6-ETHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique pyrano[3,2-c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8E)-2-AMINO-4-(2-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYLIDENE]-6-ETHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the amino and chloro substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, making it a candidate for drug development.

Medicine: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (8E)-2-AMINO-4-(2-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYLIDENE]-6-ETHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • (S)- (2-Chlorophenyl)-6,7-dihydrothieno [3,2-c]pyridine-5 (4H)-acetic acid hydrochloride
  • Clopidogrel Related Compound A

Uniqueness: Compared to similar compounds, (8E)-2-AMINO-4-(2-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYLIDENE]-6-ETHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE stands out due to its unique pyrano[3,2-c]pyridine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21Cl2N3O

Molecular Weight

438.3 g/mol

IUPAC Name

(8E)-2-amino-4-(2-chlorophenyl)-8-[(2-chlorophenyl)methylidene]-6-ethyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H21Cl2N3O/c1-2-29-13-16(11-15-7-3-5-9-20(15)25)23-19(14-29)22(18(12-27)24(28)30-23)17-8-4-6-10-21(17)26/h3-11,22H,2,13-14,28H2,1H3/b16-11+

InChI Key

BBQAPMHDSMDJFE-LFIBNONCSA-N

Isomeric SMILES

CCN1C/C(=C\C2=CC=CC=C2Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl

Canonical SMILES

CCN1CC(=CC2=CC=CC=C2Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

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